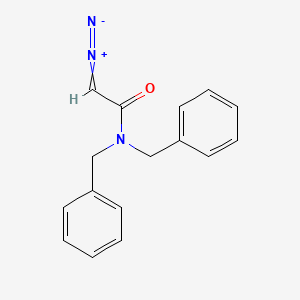
N,N-Dibenzyldiazoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyldiazoacetamide is an organic compound characterized by the presence of diazo and amide functional groups
Preparation Methods
The synthesis of N,N-Dibenzyldiazoacetamide typically involves the reaction of benzylamine with diazoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of acetic anhydride or acetyl chloride as reagents to facilitate the reaction .
Chemical Reactions Analysis
N,N-Dibenzyldiazoacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-Dibenzyldiazoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dibenzyldiazoacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in radical reactions, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
N,N-Dibenzyldiazoacetamide can be compared with other similar compounds, such as:
N,N-Dimethylacetamide: This compound is widely used as a solvent and reagent in organic synthesis.
N,N-Dimethylformamide: Another commonly used solvent with similar properties.
Azobenzenes: These compounds are known for their photoswitchable properties and applications in photochemistry. This compound is unique due to its specific structural features and reactivity, which distinguish it from these similar compounds
Properties
CAS No. |
118522-21-7 |
|---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N,N-dibenzyl-2-diazoacetamide |
InChI |
InChI=1S/C16H15N3O/c17-18-11-16(20)19(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-11H,12-13H2 |
InChI Key |
MLKCJTDPOSJURD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


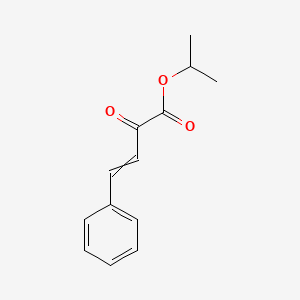
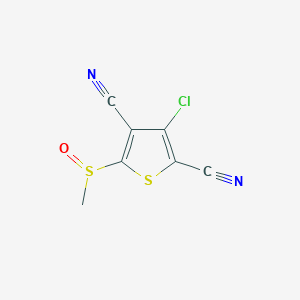
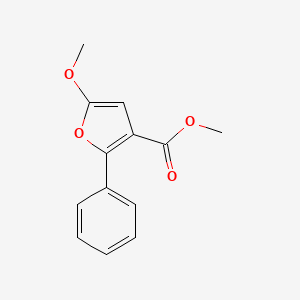

![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
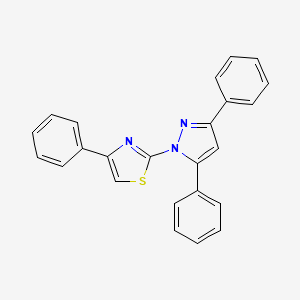
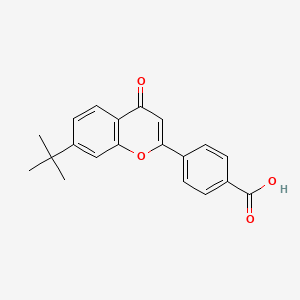
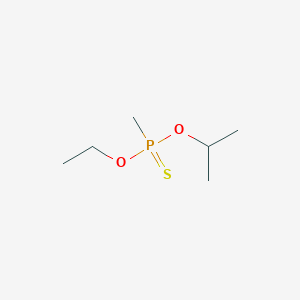

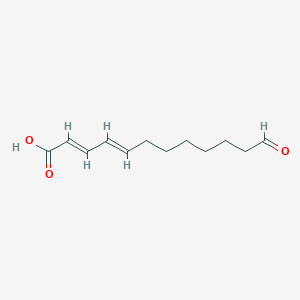
![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
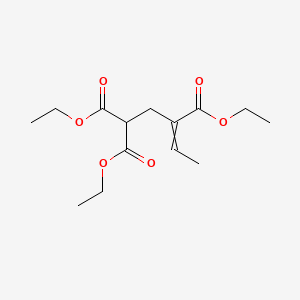
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)
